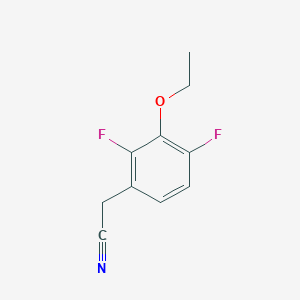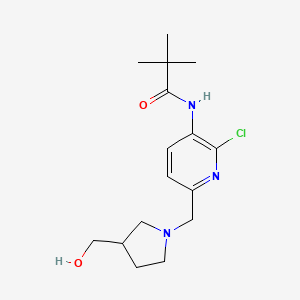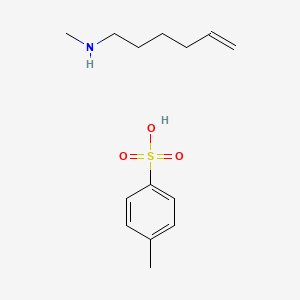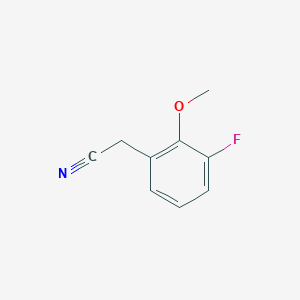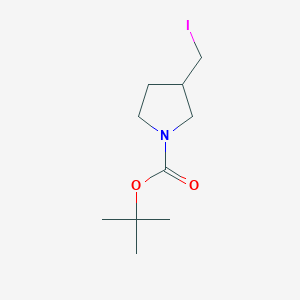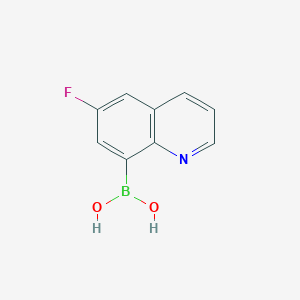
(6-Fluoroquinolin-8-yl)boronic acid
説明
“(6-Fluoroquinolin-8-yl)boronic acid” is a chemical compound with the molecular formula C9H7BFNO2 . It has an average mass of 190.967 Da and a monoisotopic mass of 191.055389 Da . This compound is used extensively in scientific research due to its unique properties, enabling breakthroughs in various fields.
Synthesis Analysis
“this compound” can be a valuable building block in organic synthesis due to the presence of the boronic acid functional group. Boronic acids are versatile reagents that can participate in various coupling reactions to form carbon-carbon bonds. The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular structure of “this compound” includes a boronic acid functional group attached to a 6-fluoroquinolin-8-yl group . The structure is characterized by the presence of 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known to participate in various coupling reactions to form carbon-carbon bonds. They can form reversible covalent bonds with certain functional groups, such as diols and cis-diols.Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 403.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 69.1±3.0 kJ/mol and a flash point of 198.0±31.5 °C . The compound has a molar refractivity of 48.8±0.4 cm3 and a molar volume of 138.9±5.0 cm3 .科学的研究の応用
Medicinal Chemistry Applications
- The Ir-catalyzed C–H borylation of fluoroquinolines, including (6-Fluoroquinolin-8-yl)boronic acid, facilitates important transformations relevant to medicinal chemistry, particularly in the synthesis of fluoroquinolones, which are the core structure of many antibiotics (Hickey et al., 2022).
Sensor Design
- A new 8-hydroxyquinoline derivative with an appended boron-dipyrromethene function, similar in structure to this compound, demonstrated selective on-off-type fluoroionophoric properties for Hg(2+) ions in aqueous solution (Moon et al., 2004).
- Novel water-soluble styrylquinolinium boronic acid, a derivative of this compound, served as a ratiometric reagent for rapid detection of hypochlorite ion, exhibiting high selectivity and fast response (Wang et al., 2013).
Materials Science
- The synthesis of luminescent fluorinated organoboron compounds, including derivatives of this compound, has applications in developing luminescent materials. These materials have potential in optoelectronic devices like OLEDs due to their significant emission quantum yields (Ugolotti et al., 2007).
Luminescent Devices
- A class of cheap, easily-synthesizable, and modifiable organic luminescent materials was developed using 1,2-phenylenediboronic acid and 8-hydroxyquinoline, related to this compound. These materials showed promise in OLED applications due to their notable emission lifetime and quantum yield (Jarzembska et al., 2017).
作用機序
Target of Action
The primary target of (6-Fluoroquinolin-8-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This compound, as an organoboron reagent, plays a crucial role in the SM coupling process .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The boronic acid group can participate in reversible covalent bonding with certain functional groups within these targets.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through its role in the SM coupling reaction, where it participates in the transmetalation process . The boronic acid group’s ability to form reversible covalent bonds with certain functional groups can lead to more potent and selective drugs.
Action Environment
The action of this compound can be influenced by various environmental factors. The SM coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, such as this compound, contribute to the broad application of SM coupling .
Safety and Hazards
特性
IUPAC Name |
(6-fluoroquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPMJHIHYGRDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674726 | |
| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-44-0 | |
| Record name | B-(6-Fluoro-8-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


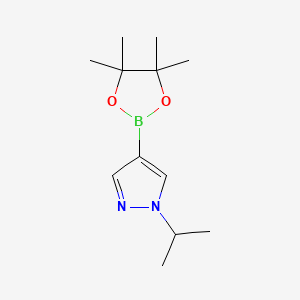

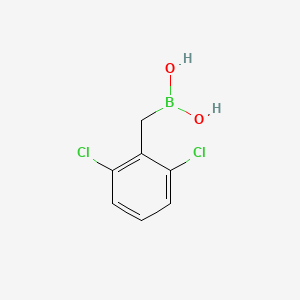


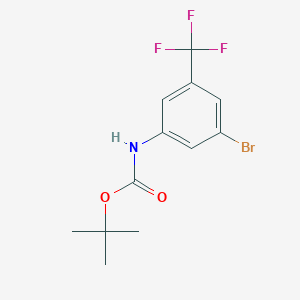
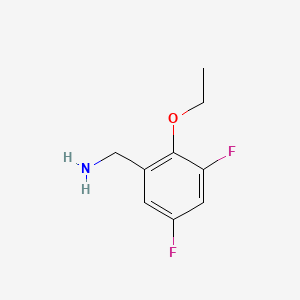

![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)
